molecular formula C6H5ClFN B1408638 4-Chloro-3-fluoro-5-methylpyridine CAS No. 1261488-09-8

4-Chloro-3-fluoro-5-methylpyridine

Cat. No.: B1408638
CAS No.: 1261488-09-8
M. Wt: 145.56 g/mol
InChI Key: AAHGMJZGBAOSKP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGMJZGBAOSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3-fluoro-5-methylpyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-5-methylpyridine, a key halogenated pyridine intermediate essential for the development of complex molecular architectures in the pharmaceutical and agrochemical sectors. We will explore the commercial supplier landscape, detailing critical quality attributes for sourcing this reagent. Furthermore, this guide will elucidate its synthetic utility, supported by a representative experimental protocol for a palladium-catalyzed cross-coupling reaction. Finally, we will outline the necessary analytical techniques for quality control, ensuring the reliability and reproducibility of experimental outcomes. This document is intended for researchers, chemists, and process development scientists engaged in advanced organic synthesis.

Introduction to this compound

This compound (CAS No. 136009-99-1) is a polysubstituted pyridine derivative whose structural features make it a valuable building block in medicinal chemistry and materials science.[1] The pyridine ring is a foundational motif in a vast array of functional molecules.[1] The specific arrangement of a chloro, fluoro, and methyl group on the pyridine core of this compound imparts unique reactivity and steric properties.[1]

The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of downstream products. This strategic fluorination can enhance metabolic stability, binding affinity, and cell permeability of active pharmaceutical ingredients (APIs). The methyl group at the 5-position provides steric bulk and can influence the conformational preferences of the final molecule.

The strategic importance of substituted pyridines is well-documented, with applications ranging from the synthesis of APIs for cardiovascular diseases to the development of modern, environmentally-conscious pesticides.[1] Given its trifunctional nature, this compound is a crucial intermediate for creating novel compounds with tailored chemical and biological properties.[1]

Commercial Sourcing and Supplier Specifications

The success of any synthetic campaign hinges on the quality and reliability of the starting materials. When sourcing this compound, it is imperative to partner with reputable suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency.

2.1 Key Supplier Quality Attributes

When evaluating commercial suppliers, researchers should prioritize the following:

  • Purity and Characterization: Suppliers should provide a Certificate of Analysis (CoA) with detailed purity information, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Accompanying spectral data (¹H NMR, ¹³C NMR, MS) is essential for unambiguous structure confirmation.

  • Consistency: Reliable suppliers demonstrate low batch-to-batch variability in purity and impurity profiles, which is critical for reproducible reaction outcomes, especially during scale-up.

  • Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for proper handling and risk assessment.[2][3]

  • Scalability: The ability to provide material from gram to kilogram or even multi-ton scale is a crucial consideration for projects transitioning from discovery to development.[4]

2.2 Leading Commercial Suppliers

A survey of the market indicates several reputable chemical suppliers offering this compound. The following table summarizes a selection of these suppliers and the typical specifications for their product.

SupplierTypical PurityAvailable QuantitiesAnalytical Data Provided
Sigma-Aldrich (Merck) ≥97%Gram to KilogramCoA, SDS, NMR
Tokyo Chemical Industry (TCI) >98.0% (GC)[5]Gram to Bulk[5]CoA, SDS, GC[5]
Apollo Scientific 96-98%[6][7]Gram to Kilogram[7]CoA, SDS[6][7]
BLD Pharm Custom PurityGram to KilogramCoA, SDS, NMR, HPLC, LC-MS[8]
Dayang Chem Custom PurityGram to Bulk[4]CoA, SDS[4]

This table is representative and not exhaustive. Researchers should always request the latest specifications directly from the supplier.

Synthetic Applications and Mechanistic Considerations

The primary utility of this compound in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis and is particularly well-suited for this substrate.[9][10]

3.1 The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[9][10] The catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Reactant1 4-Chloro-3-fluoro- 5-methylpyridine (Ar-Cl) OxAdd OxAdd Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetal Reactant2->Transmetal Product 4-Aryl-3-fluoro- 5-methylpyridine (Ar-Ar') RedElim RedElim RedElim->Product caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

The process begins with the oxidative addition of the chloro-pyridine to a Pd(0) complex, forming a Pd(II) species.[11][12] This is often the rate-determining step.[11] The subsequent transmetalation step requires activation of the organoboron species by a base to facilitate the transfer of the organic group to the palladium center.[9][11] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[11][12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.[13]

Experimental_Workflow start Start setup 1. Assemble Glassware (Flame-dried flask, condenser) start->setup reagents 2. Charge Reagents (Pyridine, Boronic Acid, Catalyst, Base) setup->reagents inert 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) reagents->inert solvents 4. Add Anhydrous/Degassed Solvents (Dioxane/Water) inert->solvents reaction 5. Heat to 80-90 °C (Monitor by TLC/LC-MS) solvents->reaction workup 6. Aqueous Work-up (Cool, dilute, separate layers) reaction->workup purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End (Pure Product) characterize->end

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating both the starting material and the final product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly crucial for compounds like this compound and its derivatives to confirm the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Chromatographic Techniques (GC/HPLC): These methods are the gold standard for determining the purity of the compound. They separate the main component from any starting materials, by-products, or other impurities.[2]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups and bond types within the molecule.[13]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which serves as a final check on the purity and empirical formula of the synthesized compound.[14][15]

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for strategic and selective functionalization, primarily through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The success of these synthetic endeavors is directly linked to the careful selection of high-purity starting materials from reputable commercial suppliers. By adhering to the detailed protocols and rigorous analytical practices outlined in this guide, researchers can confidently and reproducibly incorporate this key intermediate into their synthetic programs, paving the way for the discovery and development of novel, high-value molecules.

References
  • 4-Chloro-3-fluoro-2-Methylpyridine | 1195251-01-4 - ChemicalBook. (2023-01-11). Available at: https://www.chemicalbook.com/ProductList_En.aspx?kwd=4-Chloro-3-fluoro-2-Methylpyridine
  • The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD. Available at: https://www.inno-pharmchem.com/news/the-versatility-of-pyridine-derivatives-focusing-on-5-chloro-2-fluoro-3-methylpyridine-36932457.html
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm401323c
  • Buy 4-Chloro-5-fluoro-2-methylpyridine from Dayang Chem (Hangzhou) Co.,Ltd - ECHEMI. Available at: https://www.echemi.com/produce/pr2109081135-4-chloro-5-fluoro-2-methylpyridine-dayang-chem-hangzhou-co-ltd.html
  • 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop. Available at: https://www.labscoop.com/2-chloro-5-fluoro-3-methylpyridine-c3144-5g
  • Preparation of 2-chloro-5-methylpyridine - Google Patents. Available at: https://patents.google.
  • 4-Chloro-5-fluoro-2-methylpyrimidine - Apollo Scientific. Available at: https://www.apolloscientific.co.uk/cas/898044-50-3
  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design - ACS Publications. (2021-11-08). Available at: https://pubs.acs.org/doi/10.1021/acs.cgd.1c01077
  • Suzuki Coupling - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024469/
  • 2-Chloro-5-fluoro-4-iodo-3-methylpyridine - BLDpharm. Available at: https://www.bldpharm.com/products/884494-50-2.html
  • 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12852014
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-0019
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026-01-19). Available at: https://pubs.acs.org/doi/10.1021/acs.joc.6b02925
  • 2-Chloro-5-fluoro-3-methylpyridine - Apollo Scientific. Available at: https://www.apolloscientific.co.uk/cas/38186-84-4
  • Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium(I) Chloro Corners. Northwestern University. Available at: https://sites.northwestern.edu/htupp/files/2016/08/JACS-2001-123-p-8766-2313q4h.pdf
  • 2-Chloro-5-fluoro-3-methylpyridine 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC). Available at: https://www.tcichemicals.com/JP/ja/p/C3144
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018-09-12). Available at: https://www.researchgate.net/publication/327618218_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023-10-04). Available at: https://www.jscimedcentral.com/Chemistry/chemistry-10-1163.pdf
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6419409/
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.10%3A_Suzuki-Miyaura_Coupling
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. Available at: http://www.orientjchem.
  • 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica. Available at: https://www.cymitquimica.com/5-chloro-2-fluoro-3-methylpyridine

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry, serving as a critical structural motif in a vast array of functional molecules. Its unique electronic properties, basicity, stability, and capacity for hydrogen bonding make it an indispensable component in medicinal chemistry, agrochemicals, and materials science.[1][2] Many FDA-approved drugs, from the cholesterol-lowering agent cerivastatin to the antibiotic isoniazid, feature a pyridine core, underscoring its profound impact on human health.[1][3]

The synthesis of functionalized pyridines has been a central theme in organic chemistry for over a century.[1] Methodologies have evolved from classical cyclocondensation reactions, which build the ring from acyclic precursors, to modern transition-metal-catalyzed methods that allow for the precise functionalization of a pre-existing pyridine core.[1][4][5] This guide provides an in-depth exploration of these key strategies, offering not only detailed protocols but also the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Classical Ring Construction via Cyclocondensation

These methods involve the formation of the pyridine ring from smaller, acyclic components. They are powerful for creating the core structure, often with multiple substituents installed in a single, convergent operation.

The Hantzsch Dihydropyridine (Pyridine) Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction that remains highly relevant. It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP).[1] The resulting DHP can then be oxidized to the corresponding pyridine.

Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and Michael additions. One molecule of the β-ketoester and ammonia form an enamine, while a second molecule of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the DHP ring. The choice of oxidant for the subsequent aromatization step is crucial; common choices include nitric acid, ceric ammonium nitrate (CAN), or iodine, depending on the substrate's functional group tolerance.[6]

Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_aromatization Aromatization Aldehyde Aldehyde (R1-CHO) Mix Combine Reactants in Solvent (e.g., EtOH) Aldehyde->Mix Ketoester β-Ketoester (2 equiv.) Ketoester->Mix Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mix Reflux Heat / Reflux Mix->Reflux DHP Formation of 1,4-Dihydropyridine (DHP) Reflux->DHP Oxidant Add Oxidant (e.g., I2, CAN, HNO3) DHP->Oxidant Aromatize Heat / Stir Oxidant->Aromatize Pyridine Functionalized Pyridine Aromatize->Pyridine Bohlmann_Rahtz Enamine Enamine Adduct Michael Adduct Enamine->Adduct Michael Addition PropargylKetone Propargyl Ketone PropargylKetone->Adduct Aminodiene Aminodiene Intermediate Adduct->Aminodiene Tautomerization Cyclization Cyclization (Heat or Acid) Aminodiene->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine Elimination Boger_IEDDA Triazine 1,2,4-Triazine (Electron-Poor Diene) Cycloaddition [4+2] Cycloaddition Triazine->Cycloaddition Enamine Enamine (Electron-Rich Dienophile) Enamine->Cycloaddition Bicyclic_Intermediate Bicyclic Adduct Cycloaddition->Bicyclic_Intermediate Retro_DA Retro-Diels-Alder Bicyclic_Intermediate->Retro_DA Pyridine Substituted Pyridine Retro_DA->Pyridine N2 N₂ Gas Retro_DA->N2 CrossCouplingCycle LnM Pd(0)Ln OxAdd Oxidative Addition LnM->OxAdd Py-X Intermediate1 LnPd(II)(Py)(X) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate2 LnPd(II)(Py)(R) Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->LnM Py-R Intermediate1->Transmetal R-M' Intermediate2->RedElim

Sources

The Strategic Deployment of 4-Chloro-3-fluoro-5-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a highly sought-after motif. The strategic placement of substituents on the pyridine ring is a key tactic in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

Among the vast landscape of substituted pyridines, 4-Chloro-3-fluoro-5-methylpyridine emerges as a particularly valuable building block. This trifunctionalized pyridine offers a unique combination of electronic and steric features:

  • The 4-Chloro Group: Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. While typically less reactive than the corresponding bromo or iodo derivatives, the C-Cl bond can be selectively activated with modern catalyst systems, offering advantages in terms of cost and availability.[1]

  • The 3-Fluoro Group: The high electronegativity of fluorine profoundly influences the electronic character of the pyridine ring.[2] It can modulate the pKa of the pyridine nitrogen, enhance binding affinity through favorable electrostatic interactions with protein targets, and block sites of metabolic oxidation, thereby improving the drug's half-life.[3]

  • The 5-Methyl Group: This small alkyl group can provide beneficial steric interactions within a protein's binding pocket and can also serve to fine-tune the molecule's lipophilicity.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed protocols for its utilization in key synthetic transformations relevant to drug discovery.

Synthesis of this compound: A Plausible Synthetic Route

Synthetic_Route start 2-Amino-4-methylpyridine step1 Bromination start->step1 Br2, NaBr, H2SO4 int1 5-Bromo-2-amino-4-methylpyridine step1->int1 step2 Diazotization & Fluorination (Balz-Schiemann type) int1->step2 1. NaNO2, HBF4 2. Heat int2 5-Bromo-2-fluoro-4-methylpyridine step2->int2 step3 Nitration int2->step3 HNO3, H2SO4 int3 5-Bromo-2-fluoro-4-methyl-3-nitropyridine step3->int3 step4 Reduction int3->step4 Fe, HCl int4 5-Bromo-3-fluoro-4-methylpyridin-2-amine step4->int4 step5 Sandmeyer Reaction int4->step5 1. NaNO2, HCl 2. CuCl final This compound step5->final

Caption: A plausible synthetic pathway to this compound.

Detailed Protocol for the Proposed Synthesis:

Step 1: Bromination of 2-Amino-4-methylpyridine

  • To a solution of 2-amino-4-methylpyridine in a suitable solvent such as acetonitrile, add a solution of sodium bromide and sodium bromate in water under ice-bath cooling.[4]

  • Slowly add sulfuric acid while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 5-bromo-2-amino-4-methylpyridine.[4]

Step 2: Diazotization and Fluorination (Balz-Schiemann type reaction)

  • Dissolve 5-bromo-2-amino-4-methylpyridine in anhydrous hydrogen fluoride or a solution of HF in pyridine.[4]

  • Cool the solution to -5 °C to 0 °C and add sodium nitrite portion-wise.

  • Stir the reaction mixture at this temperature for 30-60 minutes.

  • Allow the reaction to warm to 30-70 °C to effect the decomposition of the diazonium salt.

  • Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 5-bromo-2-fluoro-4-methylpyridine.[4]

Step 3: Nitration of 5-Bromo-2-fluoro-4-methylpyridine

  • To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add 5-bromo-2-fluoro-4-methylpyridine.

  • Carefully warm the reaction to a temperature that allows for controlled nitration, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base such as sodium hydroxide.

  • Extract the product, dry the organic phase, and purify to obtain 5-bromo-2-fluoro-4-methyl-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • To a solution of 5-bromo-2-fluoro-4-methyl-3-nitropyridine in a solvent like ethanol or acetic acid, add a reducing agent such as iron powder and hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate.

  • Extract the product, dry, and concentrate to yield 5-bromo-3-fluoro-4-methylpyridin-2-amine.

Step 5: Sandmeyer Reaction to Introduce the Chloro Group

  • Dissolve 5-bromo-3-fluoro-4-methylpyridin-2-amine in aqueous hydrochloric acid and cool to 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Extract the product, wash the organic layer, dry, and purify by distillation or chromatography to afford the final product, this compound.

Key Cross-Coupling Reactions and Protocols

The C4-chloro group of this compound is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom at the 3-position is expected to activate the C-Cl bond towards oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7][8]

Suzuki_Coupling start This compound catalyst Pd Catalyst Ligand Base start->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 4-Aryl/Vinyl-3-fluoro-5-methylpyridine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Choices:

  • Catalyst/Ligand: For the coupling of aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition step.

  • Base: The base is crucial for the transmetalation step. Carbonates are commonly used, with cesium carbonate being more effective for challenging couplings.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10]

Buchwald_Hartwig start This compound catalyst Pd Catalyst Ligand Base start->catalyst amine R1R2NH amine->catalyst product 4-(Amino)-3-fluoro-5-methylpyridine catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Rationale for Reagent Choices:

  • Ligand: The choice of ligand is critical and depends on the nature of the amine. Bidentate ligands like BINAP or Xantphos are often effective.[10]

  • Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but for substrates with base-sensitive functional groups, potassium phosphate may be a milder alternative.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11][12]

Sonogashira_Coupling start This compound catalyst Pd Catalyst Cu(I) co-catalyst Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 4-(Alkynyl)-3-fluoro-5-methylpyridine catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Detailed Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a base, typically an amine base like triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.

  • Degas the reaction mixture by bubbling with an inert gas.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by chromatography.

Rationale for Reagent Choices:

  • Copper(I) Co-catalyst: The copper co-catalyst is essential for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate.[11]

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-fluoro-5-methylpyridine moiety is a key structural feature in a number of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13] The introduction of the this compound building block allows for the exploration of novel chemical space in the development of potent and selective kinase inhibitors.

Table 1: Potential Applications of this compound Derivatives

Derivative ClassTherapeutic Target (Example)Rationale for the 3-fluoro-5-methylpyridine scaffold
4-Aryl-3-fluoro-5-methylpyridinesTyrosine Kinases (e.g., EGFR, FLT3)The aryl group can be designed to occupy the ATP-binding site, while the fluoropyridine core provides key hydrogen bonding interactions and improved metabolic stability.
4-Amino-3-fluoro-5-methylpyridinesSerine/Threonine Kinases (e.g., p38, JNK)The amino group can act as a hinge-binding motif, a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity.
4-Alkynyl-3-fluoro-5-methylpyridinesCovalent Kinase InhibitorsThe alkynyl group can act as a warhead to form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

The ability to rapidly generate a library of diverse compounds from this compound using the cross-coupling reactions described above makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.[13]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of novel drug candidates. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery efforts, paving the way for the development of new and improved therapeutics.

References

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). [Link]

  • 3-Fluoro-5-methylpyridine. MySkinRecipes. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892. PubChem. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Progress in the synthesis of fluorinated phosphatidylcholines for biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Fluorinated Quinolines and a Pyrazoloquinoline. Sci-Hub. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

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The Art of the Bond: Advanced Suzuki Coupling Protocols for 4-Chloro-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Among these, substituted pyridines are privileged structures, frequently appearing in pharmaceuticals and agrochemicals. 4-Chloro-3-fluoro-5-methylpyridine, in particular, represents a versatile building block, with its unique electronic and steric profile offering a gateway to novel chemical entities. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to this core, prized for its functional group tolerance and reliability.[1]

This comprehensive guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for the challenging yet rewarding substrate, this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also rationally troubleshoot and adapt these powerful reactions.

Strategic Considerations for a Challenging Substrate

The successful Suzuki coupling of this compound is not a "one-size-fits-all" endeavor. The substrate presents a confluence of electronic and steric factors that demand careful consideration in catalyst and condition selection.

  • The Unreactive Chloride: The C-Cl bond is notoriously less reactive in the crucial oxidative addition step compared to its bromide or iodide counterparts.[2] This necessitates the use of highly active palladium catalysts, typically featuring electron-rich and sterically bulky ligands.

  • The Pyridine Enigma: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

  • Electronic Tug-of-War: The fluorine atom at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the adjacent C-Cl bond. Conversely, the methyl group at the 5-position is electron-donating. This electronic push-pull can modulate the electron density of the pyridine ring and its susceptibility to oxidative addition.

The Catalytic Heart: Mechanism and Key Components

A deep understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational protocol design and troubleshooting. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Aryl-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Aryl-Pd(II)-Aryl' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Aryl-Aryl'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl-X", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Aryl'-B(OR)₂", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=" "]; ArylHalide -> OxAdd [dir=none]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [label=" "]; BoronicAcid -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" "]; RedElim -> Product; } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Palladium Pre-catalyst and Ligand Duo

The choice of the palladium source and its accompanying ligand is the most critical decision in setting up a successful Suzuki coupling of an unreactive aryl chloride.

  • Palladium Sources: Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These Pd(II) sources are reduced in situ to the active Pd(0) species.[5]

  • The Ligand's Crucial Role: For challenging substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. The go-to choices are bulky, electron-rich phosphines, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[6][7]

    • Buchwald Ligands: These ligands, such as SPhos, XPhos, and RuPhos, possess biaryl backbones that create a sterically demanding environment around the palladium center. This bulkiness promotes the reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can be advantageous in preventing catalyst decomposition, especially at the elevated temperatures often required for aryl chloride couplings.[8]

The Indispensable Base

The base plays a multifaceted role in the Suzuki coupling. It is not merely a spectator but an active participant in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

Commonly used bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solutions.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.

  • Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can be highly effective, especially in anhydrous reactions. Fluoride ions are believed to play a unique role in activating the boronic acid.[8]

The Reaction Environment: Solvents

The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are generally preferred.

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.

  • Aromatics: Toluene is another frequently used solvent.

  • Aqueous Mixtures: Many Suzuki couplings are performed in a mixture of an organic solvent and water, which is necessary to dissolve the inorganic base.

Field-Proven Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. It is always recommended to perform small-scale test reactions to optimize conditions for a specific coupling partner.

Protocol 1: General Conditions with a Buchwald Ligand

This protocol is a reliable starting point for a wide range of boronic acids and is based on well-established conditions for challenging heteroaryl chlorides.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (e.g., K₂CO₃, 2.0 eq)"]; catalyst [label="Add Catalyst System:\n- Pd₂(dba)₃ (2 mol%)\n- Ligand (e.g., SPhos, 4 mol%)"]; solvent [label="Add Solvent:\n- Dioxane/H₂O (e.g., 4:1)"]; degas [label="Degas Mixture\n(e.g., N₂ sparging)"]; heat [label="Heat to 80-110 °C\n(Monitor by TLC/LC-MS)"]; workup [label="Aqueous Workup:\n- Dilute with EtOAc\n- Wash with H₂O and brine"]; purify [label="Purify\n(Column Chromatography)"]; end [label="Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> catalyst; catalyst -> solvent; solvent -> degas; degas -> heat; heat -> workup; workup -> purify; purify -> end; } Figure 2: Workflow for Suzuki coupling using a Buchwald ligand.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction vessel.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃A reliable Pd(0) source.
Ligand SPhos or XPhosBulky, electron-rich phosphines effective for aryl chlorides.
Base K₂CO₃ or K₃PO₄Strong enough to activate the boronic acid without causing side reactions.
Solvent Dioxane/H₂O or TolueneGood for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CNecessary to promote oxidative addition of the C-Cl bond.
Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. This is particularly beneficial for high-throughput synthesis and library generation.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and cesium carbonate (1.0 mmol).

  • Catalyst Addition: Add a pre-catalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 2 mol%) and a bulky phosphine ligand like cataCXium® A (0.04 mmol, 8 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 120-150 °C for 15-60 minutes.

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst [Pd(allyl)Cl]₂ or Pd(OAc)₂Effective pre-catalysts for microwave conditions.
Ligand cataCXium® A or other bulky phosphinesThermally stable and highly active ligands.
Base Cs₂CO₃ or K₃PO₄Strong, non-aqueous bases are often preferred in microwave synthesis.
Solvent Dioxane or DMFSolvents with high boiling points are suitable for microwave heating.
Temperature 120-150 °CHigher temperatures can be safely reached in a sealed microwave vial.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of ligand/base.Screen different ligands (e.g., XPhos, RuPhos, NHCs). Increase temperature in 10 °C increments. Try a stronger base (e.g., K₃PO₄, CsF). Ensure reagents and solvents are anhydrous if using a non-aqueous system.
Dehalogenation of Starting Material Presence of water or other protic sources.Use anhydrous solvents and reagents. Ensure the reaction is under a strictly inert atmosphere.
Homocoupling of Boronic Acid Inefficient transmetalation or presence of oxidants.Ensure proper degassing of the reaction mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Formation of Byproducts Side reactions due to high temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation that opens the door to a vast chemical space for drug discovery and materials science. Success hinges on a rational approach to catalyst selection and reaction optimization, grounded in a solid understanding of the underlying mechanistic principles. By leveraging modern, highly active catalyst systems featuring bulky, electron-rich ligands, researchers can effectively overcome the inherent challenges of this substrate. The protocols and insights provided herein serve as a comprehensive guide to empower scientists to confidently and efficiently forge new carbon-carbon bonds, accelerating the pace of innovation.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6522. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
  • Nobel Prize Outreach AB. (2010). Press release: The Nobel Prize in Chemistry 2010. The Nobel Prize. [Link]

  • Dai, Q., et al. (2012). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 14(17), 4474-4477.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Selt, M., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(21), 5033-5043.
  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Bouyssi, D., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2008(16), 160-171.
  • Matos, J., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(5), 3978–3988.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(20), 9037-9047.
  • Casares, J. A., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 113-125.

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Gram-Scale Synthesis of 4-Chloro-3-fluoro-5-methylpyridine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions make them a privileged structure in drug design. Among these, the 4-chloro-3-fluoro-5-methylpyridine moiety is a particularly valuable building block. The specific arrangement of the chloro, fluoro, and methyl groups on the pyridine ring offers a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This application note provides a detailed, reliable, and scalable experimental protocol for the gram-scale synthesis of this compound, a key intermediate for the development of novel therapeutics.

The protocol herein is designed for researchers and scientists in both academic and industrial drug development settings. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Synthetic Strategy: A Practical Approach to a Key Intermediate

The chosen synthetic route for the gram-scale preparation of this compound starts from the commercially available 4-hydroxy-3-fluoro-5-methylpyridine. This approach is advantageous due to the ready availability of the starting material and the efficiency of the subsequent chlorination step. The conversion of a hydroxypyridine to a chloropyridine is a classic and well-established transformation in heterocyclic chemistry, often employing reagents like phosphorus oxychloride (POCl₃).[1] This method is scalable and generally provides high yields of the desired product.

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Workflow SM 4-Hydroxy-3-fluoro-5-methylpyridine (Starting Material) Reagent Phosphorus Oxychloride (POCl₃) SM->Reagent Reaction Product This compound (Target Molecule) Workup Aqueous Work-up & Purification Product->Workup Isolation Reagent->Product Chlorination Solvent Acetonitrile (MeCN)

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol details the synthesis of this compound from 4-hydroxy-3-fluoro-5-methylpyridine on a 10-gram scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Supplier Notes
4-Hydroxy-3-fluoro-5-methylpyridine127.1210.0 g0.0787Commercially available
Phosphorus Oxychloride (POCl₃)153.3325 mL (41.2 g)0.269Use fresh, colorless reagent
Acetonitrile (MeCN)41.05100 mL-Anhydrous grade
Dichloromethane (DCM)84.93300 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution-200 mL-For neutralization
Brine (Saturated NaCl solution)-100 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.0420 g-For drying
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

  • Charge Reactants: To the flask, add 4-hydroxy-3-fluoro-5-methylpyridine (10.0 g, 0.0787 mol) and anhydrous acetonitrile (100 mL). Stir the mixture to obtain a suspension.

  • Addition of Chlorinating Agent: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (25 mL, 0.269 mol) to the stirred suspension via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: (Caution: This step is highly exothermic and must be performed with extreme care). After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The excess POCl₃ will react violently with water.[2][3]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow liquid.

Characterization Data

PropertyExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Boiling Point ~170-175 °C (predicted)
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (s, 1H), 7.8 (s, 1H), 2.4 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.1 (d, J=250 Hz), 148.9, 142.3, 126.5, 124.8 (d, J=20 Hz), 16.2
GC-MS (EI) m/z 145 (M⁺), 110, 82

Safety Precautions and Waste Disposal

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [4][5][6][7][8]

  • Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles with a face shield.[4]

  • Quenching: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture to ice-water slowly and with good stirring. Never add water to the reaction mixture.[2][3] An alternative and safer quenching method involves the slow addition of the reaction mixture to a stirred aqueous solution of sodium acetate at a controlled temperature.[2]

  • Waste Disposal: All waste containing POCl₃ or its byproducts must be neutralized before disposal. Aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) and checked for pH before being discarded according to local regulations. Organic waste should be collected in a designated chlorinated waste container.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated POCl₃.- Extend the reflux time and monitor by TLC/GC-MS.- Ensure the use of fresh, high-quality POCl₃.
Low Yield - Incomplete reaction.- Loss of product during work-up.- Inefficient extraction.- See above.- Ensure the aqueous layer is thoroughly extracted.- Use a larger volume of extraction solvent if necessary.
Dark-colored Product - Reaction temperature too high.- Presence of impurities in the starting material.- Maintain the recommended reaction temperature.- Purify the starting material if necessary.
Difficult Quenching - Too rapid addition of the reaction mixture to ice.- Add the reaction mixture very slowly to a large excess of ice with vigorous stirring.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development programs. The information presented here is intended to empower scientists with a robust synthetic method, thereby accelerating the pace of innovation in medicinal chemistry.

References

  • Khaliq, R. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-17.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • Beier, P. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. (n.d.). 3-Fluoro-5-methylpyridine. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Molecules. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Organic Process Research & Development. (2010, August 23). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Zauba. (n.d.). 3 Amino 4 Methylpyridine Imports. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-3-fluoropyridine (97%). Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

Sources

Application Notes and Protocols for Analytical Monitoring of 4-Chloro-3-fluoro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a chloro group, a fluoro group, and a methyl group—offers multiple reaction sites for nucleophilic substitution, cross-coupling reactions, and other transformations.

Precise and reliable analytical monitoring is paramount to successfully developing and scaling up synthetic routes involving this compound. Real-time or quasi-real-time analysis of reaction mixtures provides critical data for:

  • Reaction Kinetics and Endpoint Determination: Understanding the rate of consumption of starting materials and the formation of products to determine the optimal reaction time.

  • Intermediate and Byproduct Identification: Detecting and identifying transient intermediates and unwanted byproducts to elucidate the reaction mechanism and minimize impurities.[1][2][3]

  • Process Optimization and Yield Maximization: Adjusting reaction parameters such as temperature, catalyst loading, and reagent stoichiometry based on analytical feedback to improve yield and purity.

  • Quality Control: Ensuring the consistency and quality of the final product by monitoring impurity profiles.

This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions of this compound, complete with detailed protocols and expert insights into their application.

Core Analytical Strategies: A Multi-faceted Approach

A robust analytical strategy for monitoring reactions of this compound should not rely on a single technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the reaction progress.

Reaction_Mixture Reaction Mixture (this compound + Reagents) HPLC HPLC Analysis (Quantitative) Reaction_Mixture->HPLC Aliquot GC GC Analysis (Quantitative/Volatiles) Reaction_Mixture->GC Aliquot NMR NMR Spectroscopy (Structural/In-situ) Reaction_Mixture->NMR Aliquot LCMS LC-MS Analysis (Identification) Reaction_Mixture->LCMS Aliquot Data_Interpretation Data Interpretation & Process Decision HPLC->Data_Interpretation Concentration vs. Time GC->Data_Interpretation Purity/Byproduct Profile NMR->Data_Interpretation Structural Confirmation LCMS->Data_Interpretation Intermediate/Byproduct ID cluster_0 Reaction Monitoring Workflow Start Start Reaction in Flask Sample Withdraw Aliquot (e.g., 0.1 mL) Start->Sample t = 0, 1h, 2h... Quench Quench Reaction (e.g., add to cold solvent) Sample->Quench Prepare Prepare Sample (Dilute in CDCl3) Quench->Prepare Acquire Acquire NMR Spectrum (¹H, ¹⁹F) Prepare->Acquire Analyze Analyze Spectrum (Integrate peaks) Acquire->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample Wait for next time point

Sources

Troubleshooting & Optimization

Preventing by-product formation in halogenated pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing By-product Formation

Welcome to the technical support center for the synthesis of halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine halogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively. Halogenated pyridines are crucial building blocks in the pharmaceutical and agrochemical industries, yet their synthesis is often plagued by challenges such as poor regioselectivity and the formation of unwanted by-products.[1][2] This resource is structured to address the specific issues you may encounter during your experiments, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of halogenated pyridines, with concise answers to get you back on track quickly.

Q1: I'm getting a mixture of regioisomers. How can I improve the selectivity of my halogenation reaction?

A1: Regioselectivity in pyridine halogenation is dictated by the electronic nature of the pyridine ring and the reaction mechanism. For electrophilic aromatic substitution (EAS), the electron-deficient pyridine ring is deactivated, and substitution typically occurs at the 3-position under harsh conditions.[2] To achieve greater control, consider the following:

  • For 2- or 4-halogenation: Utilize pyridine N-oxides. The N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent deoxygenation will yield the desired halopyridine.

  • For 3-halogenation under milder conditions: Newer methods involving Zincke imine intermediates can provide high selectivity for the 3-position without the need for harsh acids.[3]

  • For 4-halogenation: A strategy involving the use of designed phosphine reagents to form a 4-pyridylphosphonium salt, followed by nucleophilic displacement with a halide, has shown excellent selectivity.[4]

Q2: My reaction is producing a significant amount of di- and tri-halogenated products. How can I minimize over-halogenation?

A2: Over-halogenation is a common problem, especially in radical halogenations. To minimize it:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess or a 1:1 ratio is often recommended.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of subsequent halogenation reactions.

  • Choice of Halogenating Agent: Some halogenating agents are more reactive than others. For example, using N-halosuccinimides (NXS) can sometimes offer better control compared to using elemental halogens.

Q3: My reaction mixture is turning into a black tar. What is causing this and how can I prevent it?

A3: Tar formation is often a result of polymerization or degradation of the starting material or product under harsh reaction conditions, such as high temperatures or the use of strong acids.

  • Milder Reaction Conditions: Explore alternative halogenation methods that proceed under milder conditions. For example, the use of phosphine reagents or Zincke intermediates can avoid the need for high temperatures and strong acids.[3][4]

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to polymer formation.

  • Purification of Starting Materials: Impurities in your starting pyridine can sometimes act as catalysts for polymerization. Ensure your starting materials are pure.

Q4: I am trying to halogenate a substituted pyridine, and I'm observing side reactions on my substituent. How can I avoid this?

A4: Substituents on the pyridine ring can be susceptible to reaction under halogenating conditions. For instance, alkyl groups can undergo side-chain halogenation.

  • Protecting Groups: If the substituent is highly reactive, consider using a protecting group strategy.

  • Chemoselective Reagents: Choose a halogenating agent that is selective for the pyridine ring over the substituent. This may require some literature research for your specific substrate.

  • Reaction Conditions: Modifying the reaction conditions (e.g., solvent, temperature, catalyst) can sometimes alter the chemoselectivity of the reaction.

In-depth Troubleshooting Guides

This section provides more detailed explanations and protocols to address persistent challenges in pyridine halogenation.

Guide 1: Mastering Regiocontrol in Pyridine Halogenation

Achieving the desired regioisomer is often the primary challenge in pyridine halogenation. The choice of strategy depends heavily on the target position.

Troubleshooting Flowchart for Regioselectivity

G start Desired Halogen Position? pos2 2-Halopyridine start->pos2 Position 2 pos3 3-Halopyridine start->pos3 Position 3 pos4 4-Halopyridine start->pos4 Position 4 method2a Pyridine N-Oxide Route pos2->method2a method2b Directed Ortho Metalation pos2->method2b method3a Electrophilic Aromatic Substitution (EAS) pos3->method3a method3b Zincke Imine Intermediate Route pos3->method3b method4a Pyridine N-Oxide Route pos4->method4a method4b Phosphine Reagent Route pos4->method4b

Caption: Decision tree for selecting a halogenation strategy based on the desired regioisomer.

Detailed Protocols and Mechanistic Insights:

  • 2- and 4-Halopyridines via Pyridine N-Oxides:

    • Principle: The N-oxide group is a strong activating group that directs electrophilic attack to the 2- and 4-positions. The resulting halopyridine N-oxide can then be deoxygenated.

    • Protocol Outline:

      • Oxidation: Treat the starting pyridine with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form the pyridine N-oxide.

      • Halogenation: React the N-oxide with a suitable halogenating agent (e.g., POCl₃ for chlorination, PBr₃ for bromination).

      • Deoxygenation: Reduce the resulting halopyridine N-oxide using a reducing agent like PCl₃ or PPh₃.

    • Troubleshooting:

      • Low yield in the halogenation step: Ensure complete conversion to the N-oxide before proceeding. The reaction with POCl₃ or PBr₃ can be exothermic; control the temperature carefully.

      • Incomplete deoxygenation: Use a sufficient excess of the reducing agent and ensure adequate reaction time.

  • 3-Halopyridines via Electrophilic Aromatic Substitution (EAS):

    • Principle: The pyridine ring is electron-deficient and thus deactivated towards EAS. Forcing conditions are often required, and the reaction proceeds at the most electron-rich position, the 3-position.[2]

    • Protocol Outline (for Chlorination):

      • Dissolve the pyridine in a strong acid (e.g., concentrated H₂SO₄).

      • Heat the mixture to a high temperature (often >200 °C).

      • Bubble chlorine gas through the solution or add a chlorinating agent in portions.

    • Troubleshooting:

      • Tar formation: This is a major issue with this method. Try to use the lowest possible temperature that still gives a reasonable reaction rate. The use of a catalyst like FeCl₃ can sometimes allow for lower temperatures.

      • Low conversion: Increase the reaction time or temperature, but be mindful of decomposition.

  • Selective 4-Halogenation using Phosphine Reagents:

    • Principle: A specially designed phosphine reagent is used to form a 4-pyridylphosphonium salt. This salt is then susceptible to nucleophilic attack by a halide ion at the 4-position, displacing the phosphine.[4]

    • Protocol Outline:

      • React the pyridine with the phosphine reagent to form the phosphonium salt.

      • Treat the isolated or in situ generated salt with a halide source (e.g., LiCl for chlorination) at an elevated temperature.

    • Troubleshooting:

      • Low yield of phosphonium salt: Ensure anhydrous conditions, as the reagents can be moisture-sensitive.

      • Inefficient halide displacement: The choice of solvent and temperature is crucial. A polar aprotic solvent is often preferred.

Guide 2: Addressing By-products in Specific Halogenation Reactions

Sandmeyer Reaction for Halogenation of Aminopyridines

The Sandmeyer reaction is a powerful method to introduce a halogen by diazotization of an aminopyridine followed by decomposition of the diazonium salt in the presence of a copper(I) halide.[5]

Common By-products and Their Prevention:

By-productFormation MechanismPrevention Strategy
Hydroxy-pyridine Reaction of the diazonium salt with water.Use a non-aqueous solvent if possible. Ensure the reaction mixture is kept cold during diazotization to minimize the decomposition of the diazonium salt.
Unreacted Amino-pyridine Incomplete diazotization.Ensure the use of a sufficient excess of nitrous acid (generated from NaNO₂ and a strong acid). Maintain a low temperature (0-5 °C) during the addition of NaNO₂.
Biaryl Pyridines Radical coupling of the intermediate aryl radical.[5]Use a scavenger for aryl radicals if possible, although this can be challenging. Optimizing the concentration of the copper catalyst can sometimes minimize this side reaction.

Troubleshooting Workflow for Sandmeyer Reactions

G start Low Yield or By-products in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step check_diazotization->check_decomposition No incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization Yes diazonium_decomposition Premature Decomposition? check_diazotization->diazonium_decomposition Yes byproduct_formation By-product Formation? check_decomposition->byproduct_formation Yes solution_incomplete Increase NaNO2/Acid Stoichiometry Maintain Temperature at 0-5 °C incomplete_diazotization->solution_incomplete solution_decomposition Add NaNO2 Slowly Maintain Low Temperature diazonium_decomposition->solution_decomposition solution_byproduct Optimize Catalyst Concentration Use Anhydrous Conditions if Possible byproduct_formation->solution_byproduct

Caption: A workflow for troubleshooting common issues in Sandmeyer reactions of aminopyridines.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

In this reaction, a nucleophile displaces a halide on the pyridine ring. The reaction is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[6]

Common By-products and Their Prevention:

By-productFormation MechanismPrevention Strategy
Isomeric Substitution Product Nucleophilic attack at an undesired position (e.g., attack at the 2-position when the 4-position is desired).The relative reactivity of the 2- and 4-positions can be influenced by steric hindrance and the nature of other substituents on the ring. Careful selection of the starting halopyridine is key.
Hydrodehalogenation Product Reduction of the C-X bond, leading to the removal of the halogen.This can occur in the presence of reducing agents or certain catalysts. Ensure the absence of adventitious reducing agents. The choice of base and solvent can also be important.[7][8]
Products of Ring Opening Under very harsh conditions with strong nucleophiles, the pyridine ring can be susceptible to cleavage.Use the mildest possible reaction conditions (temperature, reaction time, and nucleophile concentration) to achieve the desired transformation.
Guide 3: Preventing Hydrodehalogenation

Hydrodehalogenation is the undesired removal of a halogen atom and its replacement with a hydrogen atom. This can be a significant side reaction, leading to reduced yields of the desired product.

Mechanism of Hydrodehalogenation:

Hydrodehalogenation can proceed through various mechanisms, including:

  • Catalytic Hydrogenation: In the presence of a catalyst (e.g., Palladium on carbon) and a hydrogen source, the C-X bond can be hydrogenolyzed.

  • Reductive Dehalogenation: Strong reducing agents (e.g., hydrides) can reduce the C-X bond.[7][8]

  • Base-Induced Elimination-Addition: In some cases, a strong base can induce elimination of HX, followed by the addition of a proton from the solvent or another source.

Strategies to Prevent Hydrodehalogenation:

StrategyRationale
Avoid Catalytic Hydrogenation Conditions If your molecule contains a halogen that you wish to retain, avoid exposure to hydrogenation catalysts and hydrogen gas.
Careful Choice of Reducing Agents If a reduction is necessary elsewhere in the molecule, choose a reagent that is selective for the desired functional group and will not reduce the C-X bond.
Control of Basicity When using strong bases, consider the possibility of elimination-addition pathways. Using a non-nucleophilic base or carefully controlling the temperature may be necessary.
Inert Atmosphere Some hydrodehalogenation reactions can be initiated by radical mechanisms. Working under an inert atmosphere can minimize these pathways.

Conclusion

The synthesis of halogenated pyridines is a field with a rich history and ongoing innovation. While challenges in controlling selectivity and minimizing by-products persist, a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, you can make rational choices in designing your experimental protocols. This guide is intended to be a starting point for your investigations, and I encourage you to delve into the cited literature for a deeper understanding of these fascinating transformations.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. (2022, November 17). Retrieved January 26, 2026, from [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6). Retrieved January 26, 2026, from [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (n.d.).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society. (2020, May 29). Retrieved January 26, 2026, from [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC. (2017, September 19). Retrieved January 26, 2026, from [Link]

  • Precursors and products from the Sandmeyer reaction - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Deaminative chlorination of aminoheterocycles - PMC. (2021, December 16). Retrieved January 26, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19). Retrieved January 26, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 26, 2026, from [Link]

  • Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1 - Googleapis.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • US4256894A - Preparation of chlorinated pyridines - Google Patents. (n.d.).
  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega. (2018, March 26). Retrieved January 26, 2026, from [Link]

  • Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016, November 22). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Pyridine-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in medicinal chemistry and process development: the poor solubility of pyridine-based intermediates. The pyridine scaffold is a cornerstone of modern pharmaceuticals, but its derivatives often present significant solubility hurdles that can impede reaction progress, complicate purification, and hinder downstream formulation efforts.[1][2]

This document moves beyond simple procedural lists to explain the fundamental science behind each technique, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles & Initial Troubleshooting

This section addresses the most common initial questions and provides a framework for understanding the solubility behavior of your specific pyridine derivative.

Q1: My pyridine-based intermediate is poorly soluble in my reaction solvent. What are the first things I should consider?

Answer:

Before attempting advanced solubilization techniques, it's crucial to assess the fundamental physicochemical properties of your molecule and the solvent system. The solubility of pyridine and its derivatives is governed by the interplay between the basic nitrogen atom and the nature of the substituents on the ring.[3][4]

  • Analyze Your Molecule's Polarity: The pyridine ring itself is polar.[4] However, bulky, nonpolar, or lipophilic substituents (e.g., long alkyl chains, multiple aryl groups) can dramatically decrease its affinity for polar solvents. Conversely, polar substituents (e.g., -OH, -NH2, -COOH) can enhance solubility in polar media.

  • Re-evaluate Your Solvent Choice: The principle of "like dissolves like" is your primary guide. If your intermediate is highly nonpolar, consider less polar solvents. If it has hydrogen-bonding capabilities, ensure your solvent can act as a hydrogen bond donor or acceptor. Pyridine itself is miscible with water and most organic solvents, but this property is highly dependent on its substitution pattern.[5][6]

  • Consider Temperature: For many compounds, solubility increases with temperature. Cautiously heating your reaction mixture can be a simple and effective first step. However, be mindful of your compound's thermal stability and the solvent's boiling point.

Q2: Why is the pH of the solution so critical for the solubility of my pyridine intermediate?

Answer:

The pH is arguably the most powerful tool for manipulating the solubility of pyridine-based compounds. This is due to the basicity of the nitrogen atom in the pyridine ring.[3]

The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acidic medium, forming a positively charged pyridinium ion. This process is governed by the compound's pKa, which for the conjugate acid of pyridine is approximately 5.2.[6][7]

  • Mechanism of Action: The formation of the charged pyridinium salt drastically increases the molecule's polarity and its ability to interact with polar solvents like water.[8] In essence, you are converting a less soluble neutral molecule into a highly soluble ionic species.

  • Practical Implication: By lowering the pH of your aqueous or protic solvent system to a value at least 1-2 units below the pKa of your pyridine derivative, you can often achieve a dramatic increase in solubility.[] This is a cornerstone strategy for both reaction setup and purification (e.g., aqueous extraction of a basic compound into an acidic phase).

The following diagram illustrates this fundamental principle.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic/Neutral Environment) Pyridine_Neutral Pyridine Derivative (R-Py) (Poorly Soluble) Proton + H⁺ Pyridine_Neutral->Proton Pyridinium_Ion Pyridinium Ion (R-PyH⁺) (Highly Soluble) Proton->Pyridinium_Ion Pyridine_Neutral_2 Pyridine Derivative (R-Py) (Poorly Soluble) Pyridinium_Ion_2 Pyridinium Ion (R-PyH⁺) (Highly Soluble) Proton_2 + H⁺ Pyridinium_Ion_2->Proton_2 Deprotonation Proton_2->Pyridine_Neutral_2 caption pH-Dependent Ionization of Pyridine Derivatives.

Caption: pH-Dependent Ionization of Pyridine Derivatives.

Section 2: Advanced Solubilization Strategies

When initial troubleshooting is insufficient, more advanced methods are required. These techniques involve modifying the solvent system or the molecule itself to achieve the desired solubility.

Q3: Adjusting pH isn't an option for my reaction conditions. How can I use co-solvents effectively?

Answer:

Co-solvency is a powerful technique where a mixture of solvents is used to solubilize a compound that is poorly soluble in any single solvent.[10] A "co-solvent" is a water-miscible organic solvent that, when added to water or another primary solvent, increases the solubility of nonpolar or poorly soluble compounds.[11]

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. For a nonpolar pyridine derivative in an aqueous solution, the co-solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable, lower-polarity environment for the solute to dissolve in.[12]

  • Common Co-solvents: The choice of co-solvent depends on the specific properties of your intermediate and the requirements of your experiment.

Co-SolventKey Properties & Typical Use Cases
Ethanol Good general-purpose co-solvent. Less toxic than methanol.
Isopropanol (IPA) Slightly less polar than ethanol; effective for many organic compounds.
Dimethyl Sulfoxide (DMSO) Highly polar aprotic solvent; excellent for dissolving a wide range of compounds. Can participate in or affect some reactions.
N,N-Dimethylformamide (DMF) Aprotic solvent with high dissolving power. Use with caution due to potential reactivity and toxicity.
Polyethylene Glycol (PEG) Low-molecular-weight PEGs (e.g., PEG 400) are effective and have low toxicity. Often used in formulation.[13]
Propylene Glycol A common, low-toxicity co-solvent used in pharmaceutical formulations.
  • Experimental Approach: The most effective way to identify a suitable co-solvent system is through a systematic screening process. This involves preparing a series of solutions with varying ratios of the primary solvent to the co-solvent and measuring the solubility of your intermediate in each.

G start Start: Poorly Soluble Pyridine Intermediate prep_stock Prepare Saturated Stock Solution of Intermediate in Primary Solvent start->prep_stock select_cosolvents Select 3-5 Potential Co-solvents (e.g., DMSO, Ethanol, PEG 400) prep_stock->select_cosolvents prep_vials Prepare Vials with Varying Co-solvent Ratios (e.g., 10%, 20%, 50%) select_cosolvents->prep_vials add_stock Add Aliquot of Stock Solution to Each Vial prep_vials->add_stock equilibrate Equilibrate Samples (e.g., Shake at RT for 24h) add_stock->equilibrate analyze Analyze Supernatant for Concentration (e.g., HPLC, UV-Vis) equilibrate->analyze determine Determine Optimal Co-solvent & Ratio analyze->determine caption Workflow for a Co-solvent Screening Experiment.

Caption: Workflow for a Co-solvent Screening Experiment.

Q4: I need to isolate my pyridine intermediate as a solid, but it keeps crashing out as an oil or is difficult to handle. Can salt formation help?

Answer:

Yes, salt formation is a highly effective and widely used strategy not only to increase aqueous solubility but also to improve the solid-state properties of basic compounds like pyridine derivatives.[14][15]

  • Causality: By reacting your basic pyridine intermediate with an acid, you form a salt. These salts are ionic compounds that typically have higher melting points and greater crystallinity than the corresponding free base. This increased crystallinity often leads to the formation of a stable, easy-to-filter solid rather than an amorphous oil or sticky solid. The choice of the counter-ion (the acid used) is critical and can significantly influence the properties of the resulting salt.

  • Benefits of Salt Formation:

    • Enhanced Aqueous Solubility: As discussed, the ionic salt form is generally much more soluble in water and polar solvents than the neutral free base.[16]

    • Improved Crystallinity: Salts often form well-defined, stable crystal lattices, which aids in isolation, purification, and handling.

    • Purification: Crystallization of a salt can be an excellent method for rejecting impurities.

    • Stability: Crystalline salts are often more chemically and physically stable than their amorphous free-base counterparts.

  • Common Acids for Salt Formation:

    • Inorganic: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄)

    • Organic: Acetic acid, citric acid, tartaric acid, methanesulfonic acid (mesylate), p-toluenesulfonic acid (tosylate)

A general workflow for troubleshooting solubility and isolation issues is presented below.

G start Start: Solubility Issue with Pyridine Intermediate check_solvent Is solvent choice optimal? ('Like dissolves like') start->check_solvent change_solvent Change Solvent / Adjust Polarity check_solvent->change_solvent No check_ph Is the intermediate basic? Can pH be adjusted? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Lower pH with Acid (e.g., HCl, Citric Acid) check_ph->adjust_ph Yes check_cosolvent Are reaction conditions incompatible with pH change? check_ph->check_cosolvent No success Problem Solved adjust_ph->success use_cosolvent Screen Co-solvents (DMSO, DMF, Ethanol) check_cosolvent->use_cosolvent Yes check_solid Is the intermediate an oil or amorphous solid? check_cosolvent->check_solid No use_cosolvent->success form_salt Perform Salt Screen (e.g., HCl, Tosylate) to induce crystallinity check_solid->form_salt Yes check_solid->success No form_salt->success caption Decision Flowchart for Solubility Troubleshooting.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 4-Chloro-3-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoro-5-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of workup procedures for reactions involving this versatile halogenated pyridine building block. The inherent basicity of the pyridine ring, coupled with the electronic effects of the chloro and fluoro substituents, necessitates careful consideration during product isolation and purification. This docu[1]ment is designed to be a practical resource, blending established chemical principles with field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Substrate: Key Physicochemical Properties

Before delving into specific workup protocols, a foundational understanding of this compound's properties is crucial for anticipating its behavior in a reaction mixture.

PropertyValue/CharacteristicImplication for Workup
Molecular Weight 145.56 g/mol Standar[2]d volatility; may be amenable to removal of lower-boiling impurities under reduced pressure.
Appearance Colorless to light-colored liquid or solidVisual [3]inspection of reaction progress and purity can be straightforward.
pKa (of conjugate acid) Estimated to be in the range of 2-3The pyridine nitrogen is weakly basic. This property is central to designing effective extraction strategies.
Solubility Generally soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Limited solubility in water.Facilitates extraction into organic phases. The basicity allows for manipulation of aqueous solubility through pH adjustment.
Stability Stable under standard laboratory conditions.Robust [3]for a range of reaction conditions, but be mindful of potential side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the workup of reactions involving this compound in a question-and-answer format.

Q1: I'm performing a Suzuki-Miyaura coupling with this compound and I'm having trouble separating my product from the boronic acid starting material and byproducts. What's the best approach?

A1: This is a frequent issue in Suzuki couplings. The key is to exploit the different chemical properties of your product and the boron-containing impurities.

  • Initial Quench and Extraction: Upon reaction completion, cool the mixture and quench with water or saturated aqueous ammonium chloride. Extract y[1][4]our product into a suitable organic solvent like ethyl acetate or toluene.

  • Bas[1][5]ic Wash to Remove Boronic Acid: A crucial step is to wash the organic layer with an aqueous base, such as 1M sodium hydroxide or saturated sodium bicarbonate solution. This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Repeat this wash 2-3 times.

  • Troubleshooting Persistent Boron Impurities: If boron residues persist, a useful technique is to concentrate the crude material and then re-dissolve it in methanol and evaporate it again under reduced pressure. This process can be repeated multiple times and helps to remove boron compounds as volatile trimethyl borate.

Q2: My[4] reaction mixture has formed a stubborn emulsion during the aqueous workup. How can I break it?

A2: Emulsion formation is common when working with pyridine-containing compounds due to their amphiphilic nature, especially if residual base is present.

  • Ad[1]dition of Brine: The first and simplest approach is to add a saturated aqueous solution of sodium chloride (brine). This incr[4]eases the ionic strength of the aqueous phase, which often helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Filtration through Celite®: If brine is ineffective, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can often resolve the issue.

  • Solvent Modification: Adding more of the organic solvent used for extraction can sometimes break an emulsion. In some cases, switching to a different workup solvent might be necessary.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.

Q3: I'm concerned about residual palladium catalyst contaminating my final product after a cross-coupling reaction. What are the best practices for its removal?

A3: Palladium removal is critical, especially in pharmaceutical applications. Several methods can be employed:

  • Aqueous Washes: Some palladium species can be removed with aqueous washes. A wash with a solution of ammonium hydroxide/ammonium chloride (pH 8) can help remove copper (I) salts, which are sometimes used as co-catalysts, and may also aid in palladium removal.

  • Fil[4]tration through Silica Gel: A simple and often effective method is to pass the crude organic solution through a short plug of silica gel. The polar palladium residues tend to adsorb onto the silica.

  • Specialized Scavengers: For very low levels of palladium contamination, commercially available palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be highly effective.

Q4: I've performed a nucleophilic aromatic substitution (SNAr) with an amine nucleophile. How do I effectively remove the unreacted amine and the this compound starting material?

A4: This workup requires separating two basic compounds (your product and the starting materials) from each other.

  • Acidic Wash: The most effective strategy is to use an acidic wash to protonate the pyridine nitrogen and any unreacted amine. Dilute aq[1]ueous HCl (e.g., 1N) is commonly used. This will[4] move both your desired product and the basic starting materials into the aqueous layer.

  • Selective Extraction via pH Adjustment:

    • Separate the acidic aqueous layer.

    • Carefully basify the aqueous layer with a base like NaOH or Na2CO3 to a pH where your product is deprotonated and less water-soluble, but potentially some of the more basic starting amine remains protonated. This requires knowledge of the respective pKa values.

    • Extract with an organic solvent. This process may need to be optimized for your specific product.

  • Chromatography: If the pKa values are too similar for effective separation by extraction, column chromatography will be necessary.

III. Standard Workup Protocols

Here are step-by-step protocols for common reaction types involving this compound.

Protocol 1: General Aqueous Workup for a Neutral Product

This protocol is suitable for reactions where the product is a neutral molecule and the major byproducts are inorganic salts.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add water or saturated aqueous ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract t[6]he aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (to begin the drying process and break any minor emulsions).

  • Dry[4]ing: Dry the organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Fil[4]tration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

P[6]rotocol 2: Workup for Suzuki-Miyaura Cross-Coupling

This protocol is specifically designed to remove the palladium catalyst and boron-containing byproducts.

  • Quenching and Dilution: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate and water.

  • Fil[5]tration (Optional): If a significant amount of solid (e.g., the base) is present, you may filter the mixture through a pad of Celite® before transferring it to a separatory funnel.

  • Extraction and Washes:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1M NaOH or saturated NaHCO3 (2 times) to remove unreacted boronic acid.

    • Wash with brine.

  • Dry[4]ing and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

IV. Visualizing the Workflow

A clear understanding of the workup logic is essential for troubleshooting. The following diagram illustrates a general decision-making process for designing a workup procedure.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., with H2O or sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract product_nature Is the Product Acidic, Basic, or Neutral? extract->product_nature acidic_wash Acidic Wash (e.g., 1N HCl) to remove basic impurities product_nature->acidic_wash Product is Neutral or Acidic basic_wash Basic Wash (e.g., 1M NaOH) to remove acidic impurities product_nature->basic_wash Product is Neutral or Basic neutral_wash Neutral/Brine Wash product_nature->neutral_wash Product is Neutral acidic_wash->basic_wash Then acidic_wash->neutral_wash basic_wash->neutral_wash dry Dry Organic Layer (e.g., Na2SO4) neutral_wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (e.g., Chromatography, Recrystallization) concentrate->purify

Caption: Decision tree for designing a workup procedure.

V. Safety Considerations

Working with this compound and the reagents for its reactions requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ven[7][8]tilation: Handle the compound and all reagents in a well-ventilated fume hood.

  • Haz[8]ard Information: this compound is harmful if swallowed and causes skin and serious eye irritation. May cause[2][9][10] respiratory irritation. Consult t[2][9][10][11]he Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

This tec[7][8][9][11]hnical guide is intended to provide a solid foundation for developing robust and efficient workup procedures for reactions involving this compound. As with any chemical process, careful observation, and a systematic approach to troubleshooting are paramount to success.

VI. References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • US Patent for Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents. Retrieved from

  • 2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved from [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2020). ACS Publications. Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Retrieved from [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses. Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). National Institutes of Health. Retrieved from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). National Institutes of Health. Retrieved from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI. Retrieved from [Link]

  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2006). ResearchGate. Retrieved from [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved from [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. Retrieved from [Link]

  • Aqueous Organometallic Chemistry with Nitrogen Ligands: Synthesis of Hydrophilic Platinum(0) Olefin Complexes. (2006). ResearchGate. Retrieved from [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Extraction of pyridine using systems based on water-soluble polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Chloro-5-fluoropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. (2020). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Chloro-3-fluoro-5-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the efficient cross-coupling of 4-Chloro-3-fluoro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, heterocyclic building block. As a trifunctional pyridine derivative, it presents unique electronic and steric challenges that demand careful consideration of catalyst systems and reaction conditions.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the most common coupling reactions, offer a logical framework for catalyst and ligand selection, and provide a comprehensive troubleshooting guide in a direct question-and-answer format to address issues you may encounter at the bench.

Frequently Asked Questions (FAQs): Foundational Knowledge

Before initiating any experiment, it's crucial to understand the substrate's inherent properties and the fundamental principles of the planned reaction.

Q1: What makes this compound a challenging coupling substrate?

A: The difficulty arises from a combination of electronic and steric factors, alongside the inherent nature of the pyridine ring:

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-determining step in the catalytic cycle—more challenging.[1]

  • Electron-Deficient Ring: The pyridine nitrogen and the 3-fluoro substituent are both electron-withdrawing, which lowers the electron density of the aromatic ring. While this can facilitate nucleophilic aromatic substitution, in the context of palladium-catalyzed coupling, it alters the electronic properties of the C-Cl bond that the catalyst must activate.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. While this is a more significant issue for 2-halopyridines, it can still play a role in catalyst inhibition or the formation of off-cycle, inactive species with 4-halopyridines.[1]

  • Steric Hindrance: The 5-methyl group, while not extremely bulky, can influence the approach of the catalyst and the coupling partner, potentially requiring ligands with specific steric profiles to achieve optimal results.

Q2: Which cross-coupling reactions are most commonly and effectively performed with this substrate?

A: The most prevalent and synthetically valuable reactions for this substrate are C-C and C-N bond-forming reactions:

  • Suzuki-Miyaura Coupling: For creating C(sp²)–C(sp²) bonds with boronic acids or esters. This is one of the most robust and widely used methods due to the stability and low toxicity of the boron reagents.[3][4]

  • Buchwald-Hartwig Amination: For forming C–N bonds with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6][7] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[8]

  • Heck Coupling: For forming C-C bonds by coupling with alkenes.[9][10]

  • Sonogashira Coupling: For creating C–C(sp) bonds with terminal alkynes.

Q3: What is the general role of the catalyst, ligand, and base in these reactions?

A: Each component is critical for a successful transformation:

  • Catalyst (Palladium Source): The palladium complex is the engine of the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][11]

  • Ligand: The ligand binds to the palladium center and is arguably the most important variable for optimization. It modulates the catalyst's stability, solubility, and reactivity. For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to promote the difficult oxidative addition step and facilitate the final reductive elimination.[1][11]

  • Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[3] In Buchwald-Hartwig amination, it deprotonates the amine or the intermediate palladium-amine complex to generate the active nucleophile. The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is critical and depends on the pKa of the coupling partner and the reaction's functional group tolerance.

Catalyst System Selection and Experimental Protocols

Choosing the right combination of palladium source, ligand, base, and solvent is paramount. This section provides structured guidance for the two most common applications: Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or aryl-vinyl structures.[3][11] Success with this compound hinges on using a catalyst system powerful enough to activate the C-Cl bond.

The following diagram outlines a logical approach to selecting and optimizing a catalyst system for the Suzuki coupling of our substrate.

cluster_start Initial Catalyst System Selection cluster_exp Experimental Setup cluster_eval Evaluation & Troubleshooting Start Start: Couple this compound with an Arylboronic Acid Precatalyst Choose a modern Pd Precatalyst (e.g., Buchwald G3/G4, PEPPSI) Start->Precatalyst Reliable Pd(0) generation Ligand Select a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Precatalyst->Ligand Ligand choice is key for C-Cl activation Base Select a suitable Base (e.g., K3PO4, K2CO3) Ligand->Base Solvent Choose an Anhydrous Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Base->Solvent Setup Run initial reaction at 80-110 °C under inert atmosphere (N2 or Ar) Solvent->Setup Evaluate Evaluate Conversion by LC-MS / TLC Setup->Evaluate Success High Conversion: Reaction Successful Evaluate->Success >90% Failure Low / No Conversion: Troubleshoot Evaluate->Failure <90%

Caption: Catalyst selection workflow for Suzuki coupling.

Pd Source (Precatalyst)LigandBaseSolvent(s)Typical Temp. (°C)Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosK₃PO₄, K₂CO₃Toluene, Dioxane, 2-MeTHF90 - 110In-situ generation requires careful exclusion of air. Bulky biarylphosphine ligands are essential for activating the C-Cl bond.[1]
(SPhos) G3 Palladacycle(None needed)K₃PO₄, Cs₂CO₃2-MeTHF, Dioxane80 - 100Highly reliable for generating the active monoligated Pd(0) species.[12] Often gives more consistent results than in-situ methods.
PEPPSI-IPr / PEPPSI-IPent(None needed)K₃PO₄t-Amyl alcohol, Dioxane80 - 100N-Heterocyclic Carbene (NHC) based precatalysts are highly stable and effective for C-Cl activation.[3]

This protocol is a representative starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • (SPhos) G3 Palladacycle (1 - 3 mol%)

  • K₃PO₄, powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or 2-MeTHF (to make a ~0.1 M solution)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, (SPhos) G3 Palladacycle, and K₃PO₄.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C using an oil bath or heating mantle.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig C-N Amination

This reaction is the cornerstone of modern aryl amine synthesis.[5][7] The choice of base is particularly critical and is often dependent on the pKa of the amine coupling partner.

Pd Source (Precatalyst)LigandBaseSolvent(s)Typical Temp. (°C)Key Considerations
Pd₂(dba)₃BrettPhos / RuPhosNaOt-Bu, LHMDSToluene, Dioxane90 - 110Strong, non-nucleophilic bases are often required. BrettPhos is excellent for a wide range of amines.[13]
(RuPhos) G3 Palladacycle(None needed)K₂CO₃, Cs₂CO₃t-BuOH, Dioxane80 - 100Weaker carbonate bases can be used with modern catalyst systems, improving functional group tolerance.[5]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100 - 120Bidentate ligands like Xantphos can be effective and prevent palladium precipitation, especially for primary amines.[6][14]

This protocol is a representative starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.3 equiv)

  • (RuPhos) G3 Palladacycle (1 - 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.3 - 1.5 equiv)

  • Anhydrous Toluene (to make a ~0.1 M solution)

  • Reaction vessel (e.g., Schlenk tube) with a stir bar

Procedure:

  • Important: If using a glovebox, add all solids to the reaction vessel inside the box. If not, add the solids under a positive flow of inert gas.

  • To a dry reaction vessel, add the (RuPhos) G3 Palladacycle and NaOt-Bu.

  • Add the this compound and the amine.

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous toluene via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and proceed with an aqueous workup as described in the Suzuki protocol.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common problems in a Q&A format.

cluster_problem Problem Identification cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Low or No Conversion in Coupling Reaction Catalyst Cause 1: Inactive Catalyst Problem->Catalyst Reagents Cause 2: Reagent / Substrate Issue Problem->Reagents Conditions Cause 3: Suboptimal Conditions Problem->Conditions Sol_Catalyst1 Use a reliable precatalyst (e.g., G3/G4 Palladacycle) Catalyst->Sol_Catalyst1 Verify active Pd(0) generation Sol_Catalyst2 Ensure strictly inert (O2-free) conditions Catalyst->Sol_Catalyst2 Prevent oxidative degradation Sol_Reagents1 Check purity of reagents (especially amine and boronic acid) Reagents->Sol_Reagents1 Impurities can poison catalyst Sol_Reagents2 Ensure base is dry and finely powdered Reagents->Sol_Reagents2 Water can hinder reaction Sol_Conditions1 Screen Ligands: Try a different class (e.g., NHC vs Phosphine) Conditions->Sol_Conditions1 Optimize oxidative addition Sol_Conditions2 Screen Bases: (e.g., K3PO4 vs NaOtBu) Conditions->Sol_Conditions2 Optimize transmetalation/deprotonation Sol_Conditions3 Increase Temperature / Catalyst Loading Conditions->Sol_Conditions3 Increase reaction rate

Caption: A logical workflow for troubleshooting failed reactions.

Q: My reaction shows no conversion, and I only see starting material. What's the most likely cause?

A: The most common culprit for zero conversion is an inactive catalyst.

  • Cause & Explanation: The active catalytic species is a monoligated Pd(0) complex, which is highly sensitive to oxygen.[15] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may have failed due to poor reaction setup or impure reagents.[16]

  • Solution:

    • Use a Precatalyst: Switch to a modern, air-stable palladacycle precatalyst (e.g., Buchwald G3 or G4 series). These are designed to reliably generate the active Pd(0) species under the reaction conditions, significantly improving reproducibility.[12]

    • Improve Inert Technique: Ensure your solvent is thoroughly degassed and that the reaction vessel is purged completely with an inert gas (argon is preferred as it's denser than air). All additions should be made under a positive pressure of inert gas.[17]

Q: My reaction is very slow or stalls at ~50% conversion. What should I try?

A: A sluggish or stalled reaction often points to a suboptimal choice of ligand, base, or temperature.[12]

  • Cause & Explanation: The oxidative addition to the C-Cl bond is difficult. Your chosen ligand may not be electron-rich or bulky enough to promote this step efficiently at the given temperature. Alternatively, for a Suzuki reaction, the base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.

  • Solution:

    • Screen Ligands: If you started with a ligand like XPhos, try SPhos or RuPhos, or switch to a different class of ligand entirely, such as an N-heterocyclic carbene (e.g., from a PEPPSI precatalyst).

    • Screen Bases: For a Suzuki reaction, if K₂CO₃ is not working, try the stronger and often more soluble K₃PO₄ or Cs₂CO₃. For a Buchwald-Hartwig amination, if a carbonate base fails, move to a stronger alkoxide or amide base like NaOt-Bu or LHMDS, provided your substrate is stable to these conditions.

    • Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. More forcing conditions can overcome the activation barrier for difficult steps.[12]

Q: I am observing significant side product formation, such as debromination of my boronic acid partner (protodeborylation) or homocoupling. How can I minimize this?

A: Side reactions are often a sign of an imbalance in the rates of the catalytic cycle steps or the presence of oxygen/water.

  • Cause & Explanation: Homocoupling of the boronic acid partner can occur if the transmetalation/reductive elimination pathway is slow relative to other processes. Protodehalogenation of your starting material (replacement of Cl with H) can be caused by trace water and an unsuitable base.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use a finely powdered, anhydrous base.

    • Check Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

    • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions. High concentrations of active catalyst can sometimes favor undesired pathways.[18]

Q: How do I efficiently remove the residual palladium from my final product?

A: Palladium removal is a critical step, especially in pharmaceutical development.

  • Solution:

    • Optimize: The best approach is to minimize the palladium used in the first place by optimizing the reaction to use the lowest possible catalyst loading (aim for <0.1 mol%).[18]

    • Scavenging: After the reaction, the crude product can be treated with metal scavengers. These are commercially available resins or silica gels functionalized with thiols, amines, or other groups that chelate palladium, allowing it to be filtered off.

    • Product Precipitation/Crystallization: If your product is a solid, crystallization is an excellent method for purification and can significantly reduce palladium levels. If the product is basic (as pyridines are), it can sometimes be precipitated as a salt (e.g., HCl salt), leaving palladium impurities in the mother liquor.[18]

References

  • M. B. Larsen, J. H. M. Covering, P. G. T. S. K. J. Nielsen, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [Link]

  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • J. Březa, P. Čadek, P. Beier, "Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines," The Journal of Organic Chemistry, 2021. [Link]

  • H. Hu, C. Ge, A. Zhang, L. Ding, "Suzuki coupling of different chloropyridines with phenylboronic acids," ResearchGate, 2009. [Link]

  • M. Ohashi, S. Ogoshi, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," MDPI, 2014. [Link]

  • J. C. V. Maluquer, A. G. G. de la F, D. S. Surry, S. L. Buchwald, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2015. [Link]

  • T. H. T. Dang, et al., "Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions," Journal of Visualized Experiments, 2014. [Link]

  • R. D. C. Pullin, J. M. L. Williams, "Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum," Organometallics, 2015. [Link]

  • S. P. Nolan, C. S. J. Cazin, "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications," Chemical Reviews, 2020. [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • J. F. Hartwig, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," MDPI, 2014. [Link]

  • "Palladium-catalyzed cross-coupling reactions," Fiveable. [Link]

  • R. Emadi, et al., "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," RSC Publishing, 2023. [Link]

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  • C. G. W. J. S. A. Watson, "Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines," ResearchGate, 2015. [Link]

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  • R. A. Heck, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," Nobel Prize, 2010. [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of Substituted Pyridines: A Comparative Guide to 4-Chloro-3-fluoro-5-methylpyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a foundational heterocyclic motif, is a cornerstone in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the realm of oncology, substituted pyridines have emerged as a particularly fruitful area of research, especially in the development of targeted therapies such as kinase inhibitors.[1][2][3][4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer treatment.

The 4-Chloro-3-fluoro-5-methylpyridine Core: A Privileged Starting Point

The this compound scaffold presents an intriguing starting point for the design of kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom at the 3-position can influence the electronic properties of the ring and enhance metabolic stability, a desirable feature in drug candidates.[7] The methyl group at the 5-position can provide steric bulk and influence the orientation of substituents, potentially leading to improved selectivity.

Synthetic Strategies for this compound Analogs

The synthesis of substituted pyridines is a well-established field in organic chemistry. A general approach to generating a library of analogs based on the this compound core is outlined below. This strategy allows for the systematic variation of substituents at key positions to probe the structure-activity relationship.

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for this compound Analogs start Starting Material (e.g., Substituted Pyridine Precursor) step1 Introduction of Chloro, Fluoro, and Methyl Groups start->step1 core This compound Core step1->core step2 Functionalization at C4 (e.g., Suzuki, Buchwald-Hartwig Coupling) core->step2 step3 Modification of Methyl Group at C5 core->step3 step4 Derivatization of other positions (e.g., C2, C6) core->step4 analogs Library of Analogs step2->analogs step3->analogs step4->analogs

Caption: A generalized synthetic workflow for generating a library of this compound analogs for SAR studies.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a representative method for introducing diversity at the 4-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors.

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.

Structure-Activity Relationship (SAR) of this compound Analogs: A Predictive Comparison

As previously mentioned, specific experimental SAR data for this compound analogs is limited. However, by analyzing the SAR of other substituted pyridine and pyrimidine-based kinase inhibitors, we can infer the likely impact of structural modifications on this scaffold. The following table and discussion present a predictive SAR based on established principles in medicinal chemistry.

Analog Modification from Core Scaffold Predicted Kinase Inhibitory Activity Rationale
Core This compoundBaselineStarting point for comparison.
Analog 1 Replacement of 4-Chloro with a substituted aryl group (via Suzuki coupling)Potentially IncreasedIntroduction of a larger, often aromatic, group at this position is a common feature in many kinase inhibitors, allowing for interactions with the hydrophobic regions of the ATP-binding pocket.[2][8]
Analog 2 Replacement of 4-Chloro with an amino-substituted heterocyclePotentially IncreasedThe introduction of hydrogen bond donors and acceptors can lead to specific interactions with the kinase hinge region, a key determinant of inhibitor potency.[9][10]
Analog 3 Oxidation of the 5-Methyl group to a carboxylic acidLikely DecreasedThe introduction of a charged group may be detrimental to cell permeability and may not be well-tolerated within the typically hydrophobic active site of many kinases.
Analog 4 Replacement of the 5-Methyl group with a trifluoromethyl groupPotentially IncreasedThe trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially leading to improved cellular activity.[3]
Analog 5 Introduction of a small alkyl or amino group at the C2 positionVariableSubstitution at this position can influence the overall conformation of the molecule and its interaction with the kinase. The effect is highly dependent on the specific kinase target.
Key SAR Insights and Logical Relationships

SAR Logic Predicted SAR of this compound Analogs cluster_C4 C4-Position (Originally Chloro) cluster_C5 C5-Position (Originally Methyl) C4_Aryl Substituted Aryl/Heteroaryl C4_Potency Increased Potency C4_Aryl->C4_Potency Hydrophobic Interactions C4_Amino Amine Linker C4_Amino->C4_Potency H-Bonding with Hinge C5_CF3 Trifluoromethyl (CF3) C5_Metabolism Improved Metabolic Stability C5_CF3->C5_Metabolism C5_COOH Carboxylic Acid (COOH) C5_Permeability Decreased Permeability C5_COOH->C5_Permeability

Caption: A logical diagram illustrating the predicted impact of substitutions at the C4 and C5 positions on the kinase inhibitory activity of this compound analogs.

Biological Evaluation: A Protocol for Assessing Kinase Inhibitory Activity

To validate the predicted SAR and determine the actual biological activity of the synthesized analogs, a robust and reproducible experimental workflow is essential.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow Workflow for Assessing Kinase Inhibitory Activity start Synthesized Analogs step1 In Vitro Kinase Assay (e.g., TR-FRET, Kinase Glo) start->step1 step2 Determine IC50 Values step1->step2 step3 Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) step2->step3 step4 Determine GI50 Values step3->step4 step5 Western Blot Analysis step4->step5 step6 In Vivo Xenograft Studies (for lead compounds) step5->step6 end Identify Lead Compounds step6->end

Caption: A stepwise workflow for the biological evaluation of synthesized this compound analogs.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a common method for quantifying the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), and ATP at appropriate concentrations. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin. Incubate to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. While direct experimental data on the SAR of its analogs is scarce, by leveraging the wealth of knowledge from related substituted pyridine and pyrimidine kinase inhibitors, a rational approach to lead discovery and optimization can be formulated. The predictive SAR presented in this guide suggests that modifications at the 4-position with substituted aryl or heteroaryl moieties are likely to enhance potency, while substitutions at the 5-position can be used to modulate pharmacokinetic properties.

Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to validate these predictions and establish a definitive SAR for this scaffold. Such studies will undoubtedly contribute to the growing arsenal of targeted therapies for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
  • Biologically Active Organofluorine Compounds. (URL not available)
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

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A Comparative Guide to the Biological Activity Screening of 4-Chloro-3-fluoro-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective agrochemicals, the pyridine scaffold has consistently emerged as a privileged structure, yielding a diverse array of commercial herbicides, insecticides, and fungicides.[1][2] The strategic introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological efficacy of these compounds.[1] This guide provides a comprehensive overview of the biological activity screening of a promising subclass: 4-Chloro-3-fluoro-5-methylpyridine derivatives. We will delve into their synthesis, detail robust screening methodologies for herbicidal, insecticidal, and fungicidal activities, and compare their potential performance against established alternatives, supported by experimental data from closely related pyridine analogues.

The Rationale: Why this compound?

The unique substitution pattern of this compound offers a compelling starting point for agrochemical discovery. The chlorine atom at the 4-position and the fluorine atom at the 3-position can influence the molecule's electronics, lipophilicity, and metabolic stability, all critical factors for potent and selective biological activity. The methyl group at the 5-position provides an additional site for synthetic modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives: A Generalized Approach

While specific synthesis protocols for a wide range of this compound derivatives are not extensively documented in publicly available literature, a general synthetic strategy can be extrapolated from established methods for preparing substituted pyridines. A common approach involves the construction of the pyridine ring followed by functionalization.

For instance, a plausible synthetic route could start from readily available precursors, followed by a series of reactions such as chlorination, fluorination, and methylation at specific positions of the pyridine ring. The synthesis of related trifluoromethylpyridines often involves methods like chlorine/fluorine exchange using trichloromethylpyridine or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials Step1 Pyridine Ring Formation Start->Step1 Step2 Chlorination Step1->Step2 e.g., SO2Cl2 Step3 Fluorination Step2->Step3 e.g., KF Step4 Methylation Step3->Step4 e.g., CH3I Step5 Derivatization Step4->Step5 Introduction of various functional groups Final This compound Derivatives Step5->Final

Caption: Generalized synthetic workflow for this compound derivatives.

A crucial aspect of the synthesis is the regioselective introduction of the substituents. The precise conditions, including reagents, solvents, and reaction temperatures, would need to be optimized for each specific derivative.

Biological Activity Screening: A Multi-pronged Approach

A comprehensive screening cascade is essential to elucidate the full biological potential of this compound derivatives. This involves a tiered approach, starting with high-throughput in vitro assays followed by more complex in vivo and whole-organism studies for promising candidates.

Herbicidal Activity Screening

Many pyridine-based compounds exhibit herbicidal activity by inhibiting key plant enzymes. A prominent target is Protoporphyrinogen Oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3][4][5]

This protocol is adapted from established methods for evaluating the post-emergence herbicidal efficacy of chemical compounds.[6]

  • Plant Cultivation: Grow various weed species (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed, Setaria viridis - green foxtail) and a crop species (e.g., Zea mays - corn) in pots containing a standardized soil mix in a greenhouse.

  • Treatment Application: When the plants reach the 2-4 leaf stage, apply the test compounds, including a series of this compound derivatives, a positive control (e.g., glyphosate or a commercial PPO inhibitor like fomesafen), and a negative control (solvent blank). The compounds should be formulated as an emulsifiable concentrate or a wettable powder and applied using a laboratory sprayer to ensure uniform coverage.

  • Evaluation: After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal effect as a percentage of injury (0% = no effect, 100% = complete kill) compared to the negative control.

  • Data Analysis: For promising compounds, conduct dose-response studies to determine the concentration required for 50% inhibition of plant growth (GR50).

While specific data for this compound derivatives is not available, novel α-trifluoroanisole derivatives containing a 3-chloro-5-(trifluoromethyl)pyridine moiety have shown excellent herbicidal activity against various weeds, with some compounds outperforming the commercial herbicide fomesafen.[7] For instance, one such derivative exhibited a GR50 of 13.32 g a.i./hm^2 against Abutilon theophrasti, compared to 36.39 g a.i./hm^2 for fomesafen.[7] This suggests that the fluorinated pyridine scaffold holds significant potential for potent herbicidal activity.

Table 1: Illustrative Herbicidal Activity Data for a Related Phenylpyridine Derivative

CompoundTarget WeedGR50 (g a.i./hm²)Reference Herbicide (Fomesafen) GR50 (g a.i./hm²)
Phenylpyridine Derivative 7aAbutilon theophrasti13.3236.39
Phenylpyridine Derivative 7aAmaranthus retroflexus5.4810.09

Data extracted from a study on α-trifluoroanisole derivatives containing a phenylpyridine moiety for illustrative purposes.[7]

Insecticidal Activity Screening

Pyridine-based insecticides, such as the neonicotinoids, are known to act on the insect's nervous system. They are agonists of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation and eventual paralysis and death of the insect.[8][9]

This method is widely used to determine the contact toxicity of insecticides to sucking insects like aphids.[10][11][12][13][14]

  • Insect Rearing: Maintain a healthy, age-synchronized culture of a target aphid species (e.g., Aphis gossypii or Aphis craccivora).

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound derivatives and a positive control (e.g., a commercial neonicotinoid like imidacloprid) in an appropriate solvent containing a surfactant.

  • Leaf Disc Preparation: Cut uniform leaf discs from a suitable host plant (e.g., cotton for Aphis gossypii).

  • Treatment: Dip each leaf disc into a test solution for a standardized time (e.g., 10-20 seconds) and allow it to air dry. A control group is dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaf discs in petri dishes lined with moist filter paper and introduce a known number of adult aphids (e.g., 20-30).

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.

While specific LC50 values for this compound derivatives are not available, studies on other functionalized pyridines have demonstrated potent insecticidal activity against aphids. For example, some pyridine derivatives have shown LC50 values against Aphis craccivora that are comparable to the commercial insecticide acetamiprid.[15] This indicates that the pyridine scaffold, with appropriate functionalization, can be highly effective against sucking insect pests.

Table 2: Illustrative Insecticidal Activity Data for Related Pyridine Derivatives against Aphis craccivora

CompoundLC50 (mg/L)Reference Insecticide (Acetamiprid) LC50 (mg/L)
Pyridine Derivative 1f0.0800.045
Pyridine Derivative 1d0.0980.045

Data extracted from a study on functionalized pyridines for illustrative purposes.[15]

Fungicidal Activity Screening

The fungicidal activity of pyridine derivatives can be attributed to various mechanisms, including the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.

This in vitro assay is a standard method for evaluating the efficacy of fungicides against a range of plant pathogenic fungi.

  • Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Preparation of Medicated Media: Prepare a potato dextrose agar (PDA) medium and autoclave it. While the medium is still molten, add the test compounds (this compound derivatives and a positive control like a commercial triazole fungicide) at various concentrations. Pour the medicated PDA into petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each medicated PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Measurement and Analysis: When the mycelial growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition for each concentration.

  • EC50 Determination: For active compounds, conduct further tests to determine the effective concentration required to inhibit 50% of mycelial growth (EC50).

While specific EC50 values for this compound derivatives are not available, related pyridine carboxamides have shown promising in vitro antifungal activity against Botrytis cinerea.[16] Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activity against various Botrytis cinerea strains.[17] This suggests that pyridine-containing scaffolds can be effective against important plant pathogens.

Table 3: Illustrative Antifungal Activity Data for Related Pyrimidine Derivatives against various fungi

CompoundTarget FungusInhibition Rate at 50 µg/mL (%)
Pyrimidine Derivative 5bBotrytis cinerea96.76
Pyrimidine Derivative 5jBotrytis cinerea96.84
Pyrimidine Derivative 5lBotrytis cinerea100

Data extracted from a study on trifluoromethyl pyrimidine derivatives for illustrative purposes.

Mechanism of Action: A Potential PPO Inhibitor?

The presence of a halogenated pyridine ring in the this compound structure suggests a potential mechanism of action as a PPO inhibitor for herbicidal activity. As previously mentioned, PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the accumulation of phototoxic intermediates.[3][4][5]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leakage Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Reactive_Oxygen Reactive Oxygen Species Accumulated_Proto_IX->Reactive_Oxygen Light Membrane_Damage Cell Membrane Damage Reactive_Oxygen->Membrane_Damage Inhibitor 4-Chloro-3-fluoro-5- methylpyridine Derivative Inhibitor->PPO Inhibition

Caption: Proposed mechanism of action for herbicidal this compound derivatives as PPO inhibitors.

Further studies, such as enzyme inhibition assays with isolated PPO and analysis of protoporphyrin IX accumulation in treated plants, would be necessary to confirm this mode of action.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel agrochemicals. The screening methodologies outlined in this guide provide a robust framework for evaluating the herbicidal, insecticidal, and fungicidal potential of its derivatives. While direct experimental data for this specific class of compounds is limited, the strong performance of structurally related fluorinated and chlorinated pyridine derivatives in the literature provides a compelling rationale for their investigation.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the described screening protocols. Elucidating the specific mechanism of action for the most active compounds will be crucial for optimizing their efficacy and selectivity. Comparative studies against a broader range of commercial standards will also be essential to benchmark their performance and identify potential advantages. Through a rigorous and systematic approach, the full potential of this promising chemical class can be unlocked, contributing to the development of the next generation of sustainable and effective crop protection solutions.

References

  • Zheng, Z., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 87-98.
  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.
  • Khamies, E., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29281–29289.
  • Dayan, F. E., & Duke, S. O. (2014). Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors. Pest Management Science, 70(1), 5-14.
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